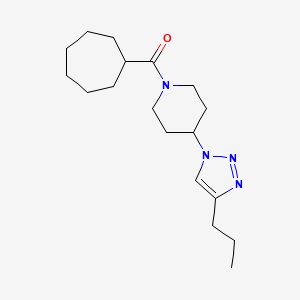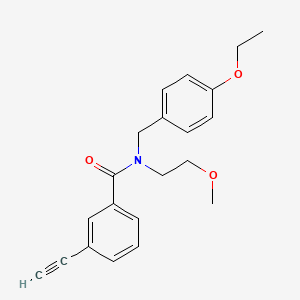![molecular formula C17H19N5O B5905109 N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a potent and selective inhibitor of the protein-protein interaction between HIF-1α and p300/CBP. This interaction plays a crucial role in the regulation of cellular responses to hypoxia, making PIPER a valuable tool for studying the role of HIF-1α in various physiological and pathological conditions.
作用机制
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide exerts its biological effects by inhibiting the interaction between HIF-1α and p300/CBP. This interaction is essential for the transcriptional activity of HIF-1α, which regulates the expression of genes involved in cellular responses to hypoxia. By inhibiting this interaction, N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide reduces the transcriptional activity of HIF-1α, leading to the suppression of hypoxia-induced gene expression.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide reduces the expression of genes involved in angiogenesis, glycolysis, and cell survival, which are critical for the growth and metastasis of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to improve cardiac function by reducing oxidative stress, inflammation, and apoptosis in the myocardium.
实验室实验的优点和局限性
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has several advantages as a research tool. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide is a highly selective inhibitor of the HIF-1α/p300 interaction, making it a valuable tool for studying the role of HIF-1α in various physiological and pathological conditions. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide is also readily available and easy to use, making it a convenient tool for scientific research.
However, N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide also has some limitations. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide is a relatively new compound, and its long-term effects on cellular processes are not well understood. In addition, the use of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide may not accurately reflect the physiological conditions in vivo, as it inhibits only one aspect of the complex cellular response to hypoxia.
未来方向
Several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide are possible. One area of research could focus on the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Another area of research could investigate the potential therapeutic applications of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide in other hypoxia-related disorders, such as stroke and chronic obstructive pulmonary disease. Finally, future research could explore the use of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide in combination with other therapeutic agents to enhance its efficacy and reduce its potential side effects.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide is a valuable tool for studying the role of HIF-1α in various physiological and pathological conditions. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its selectivity and availability. However, further research is needed to fully understand the long-term effects of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide on cellular processes and to explore its potential therapeutic applications in other hypoxia-related disorders.
合成方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide involves several steps, including the reaction of pyridine-3-carboxaldehyde with 3-(1H-imidazol-1-yl)propylamine to form the corresponding imine intermediate. The imine intermediate is then reduced using sodium borohydride to yield the desired product, N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide. The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has been optimized to yield high purity and high yields, making it readily available for scientific research.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and other hypoxia-related disorders. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of ischemic heart disease.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(16-5-2-7-20-16)22(13-15-4-1-6-18-12-15)10-3-9-21-11-8-19-14-21/h1-2,4-8,11-12,14,20H,3,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSKXFMLPDTULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCCN2C=CN=C2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)
![(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5905120.png)
